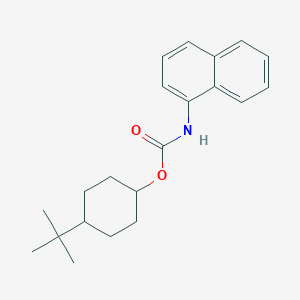
4-tert-butylcyclohexyl 1-naphthylcarbamate
描述
4-tert-butylcyclohexyl 1-naphthylcarbamate, also known as TCNQ or NTCB, is a chemical compound widely used in scientific research. It is an organic semiconductor that has been used in a variety of applications, including electronic devices, sensors, and as a model system for studying charge transfer processes.
科学研究应用
4-tert-butylcyclohexyl 1-naphthylcarbamate has been used in a wide range of scientific research applications, including as an organic semiconductor in electronic devices such as field-effect transistors and solar cells. It has also been used as a model system for studying charge transfer processes in organic materials, as well as in the development of sensors for detecting various analytes.
作用机制
The mechanism of action of 4-tert-butylcyclohexyl 1-naphthylcarbamate is related to its ability to act as an electron acceptor. When this compound is exposed to light or other forms of energy, it can accept electrons from nearby molecules, leading to the formation of a charged species known as a radical ion. This process can lead to changes in the electronic properties of the material, which can be used for a variety of applications.
Biochemical and Physiological Effects:
While this compound is not typically used in biological systems, there have been some studies investigating its potential effects on living organisms. One study found that exposure to this compound led to changes in the expression of genes related to oxidative stress and inflammation in zebrafish embryos. However, more research is needed to fully understand the potential biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 4-tert-butylcyclohexyl 1-naphthylcarbamate in scientific research is its well-characterized electronic properties, which make it a useful model system for studying charge transfer processes. Additionally, this compound is relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for 4-tert-butylcyclohexyl 1-naphthylcarbamate research, including the development of new electronic devices and sensors, as well as the investigation of its potential biological effects. Additionally, researchers may explore the use of this compound in combination with other materials to create new hybrid materials with unique properties. Overall, the versatility and well-characterized properties of this compound make it a promising area of research for the future.
属性
IUPAC Name |
(4-tert-butylcyclohexyl) N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)16-11-13-17(14-12-16)24-20(23)22-19-10-6-8-15-7-4-5-9-18(15)19/h4-10,16-17H,11-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASRDAYDPYGMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)
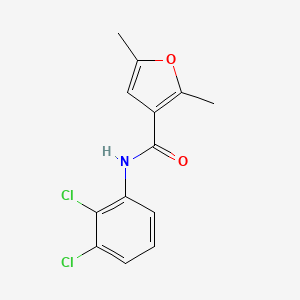
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
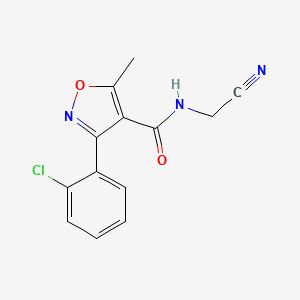

![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)
![5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)
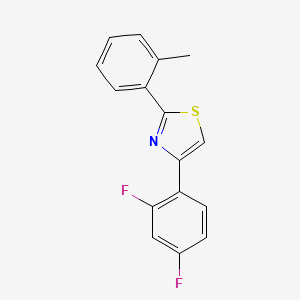
![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)
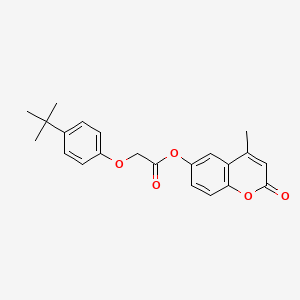
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)